![molecular formula C24H20N2O3 B14258738 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione CAS No. 305369-31-7](/img/structure/B14258738.png)
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is a compound primarily used as a photosensitizer. It can transfer energy, promote UV coating reactions quickly, and improve photosensitivity and photocuring efficiency . This compound is widely used in highly sensitive printing plate photosensitive coatings, negative photoresists, and other sensitive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves the reaction of 4-(Diphenylamino)benzaldehyde with 3-ethyl-2,4-oxazolidinedione under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction . The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is extensively used in scientific research due to its photosensitizing properties . Some of its applications include:
Chemistry: Used in the development of photoinitiators for polymerization reactions.
Biology: Employed in studies involving photoinduced biological processes.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of UV-curable coatings and inks.
Mechanism of Action
The mechanism of action of 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves the absorption of UV light, leading to the excitation of the compound to a higher energy state . This excited state can then transfer energy to other molecules, initiating photochemical reactions . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) that can induce cellular damage or initiate polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(Diphenylamino)phenyl]methylidene}-3-(2-phenylethyl)-2,4-oxazolidinedione
- 5-{[4-(N-phenylanilino)phenyl]methylidene}-3-(2-phenylethyl)-1,3-oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione exhibits higher photosensitivity and efficiency in photocuring applications . Its unique structure allows for better energy transfer and faster reaction rates, making it a preferred choice in various industrial and research applications .
Properties
CAS No. |
305369-31-7 |
|---|---|
Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-ethyl-5-[[4-(N-phenylanilino)phenyl]methylidene]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C24H20N2O3/c1-2-25-23(27)22(29-24(25)28)17-18-13-15-21(16-14-18)26(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17H,2H2,1H3 |
InChI Key |
JSCVOBODEGGJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
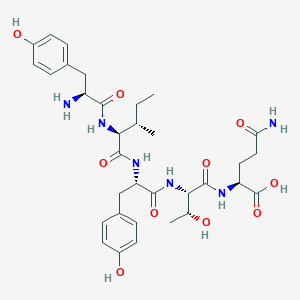
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
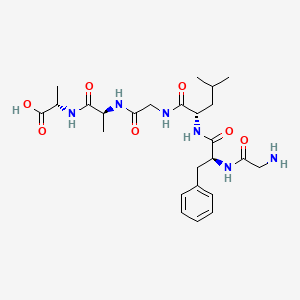
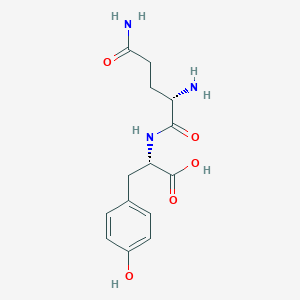
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
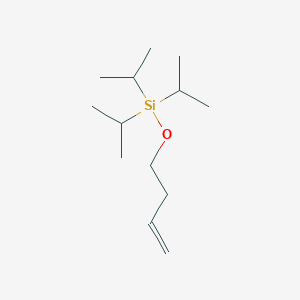
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
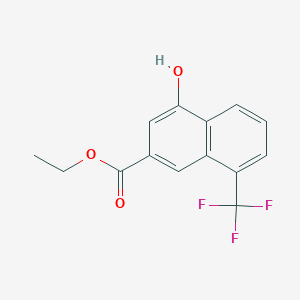
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
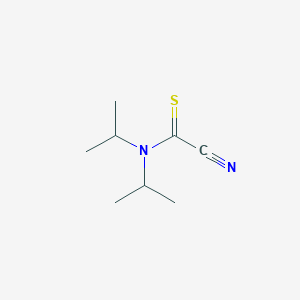


![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
